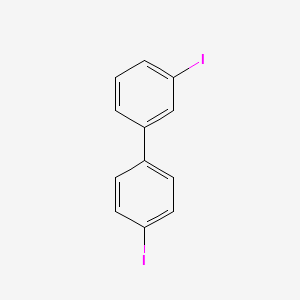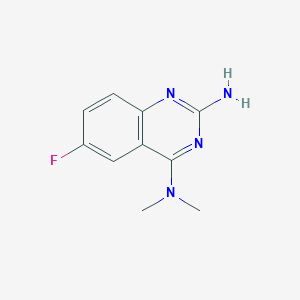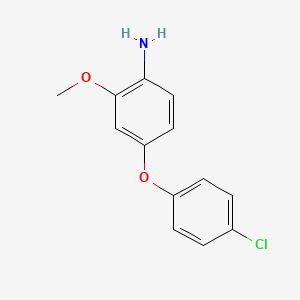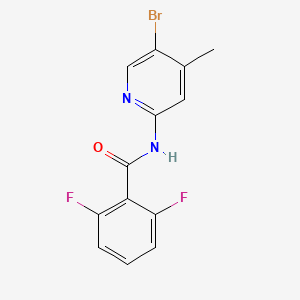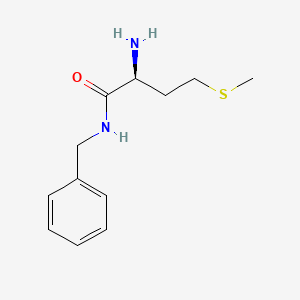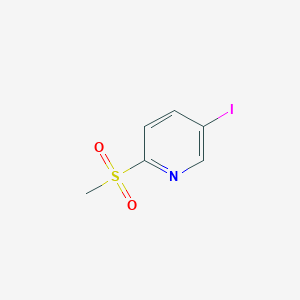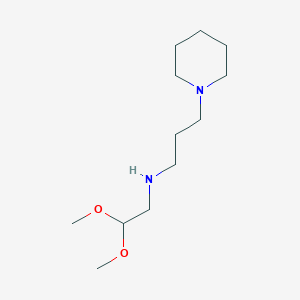![molecular formula C10H13FO4S B8441146 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate CAS No. 221194-64-5](/img/structure/B8441146.png)
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate is an organic compound with the molecular formula C10H13FO4S. This compound is characterized by the presence of a fluorophenyl group attached to a methoxyethyl chain, which is further connected to a methanesulfonate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate typically involves the reaction of 2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
2-(4-fluorophenyl)ethanol+methanesulfonyl chloride→2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and reduction: The fluorophenyl group can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-(4-fluorophenyl)ethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or alkanes.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the electrophilic carbon atom. This property makes it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-fluorophenyl)ethanol: This compound is a precursor in the synthesis of 2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate and shares similar structural features.
4-fluorophenyl methanesulfonate: This compound has a similar functional group but lacks the methoxyethyl chain.
2-(4-fluorophenyl)ethylamine: This compound has an amine group instead of a methoxyethyl chain, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group and a methoxyethyl chain, which imparts specific reactivity and makes it suitable for a variety of synthetic applications. Its ability to undergo nucleophilic substitution reactions with high efficiency sets it apart from other similar compounds.
Propriétés
Numéro CAS |
221194-64-5 |
|---|---|
Formule moléculaire |
C10H13FO4S |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)methoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C10H13FO4S/c1-16(12,13)15-7-6-14-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 |
Clé InChI |
JZFYIMYFLGZLLG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCC1=CC=C(C=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
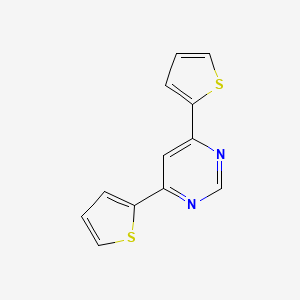
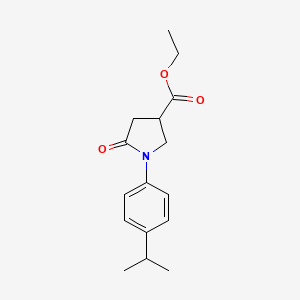
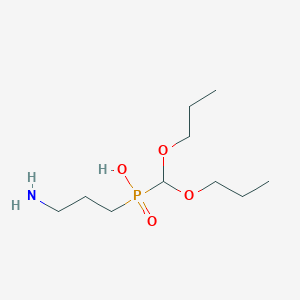
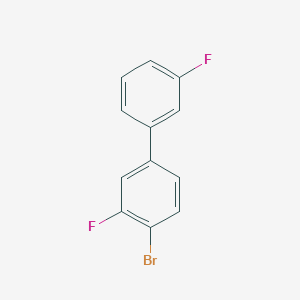
![Ethyl 4-[1-hydroxy-1-(1,3-thiazol-2-yl)ethyl]-2-methylcyclohexanecarboxylate](/img/structure/B8441091.png)
![(+/-)-3,6,7,8-tetrahydro-2H-indeno[4,5-b]furan-2-ylmethanol](/img/structure/B8441098.png)
![4-Bromo-1-[(2-chlorophenyl)sulfonyl]-2-fluorobenzene](/img/structure/B8441108.png)
